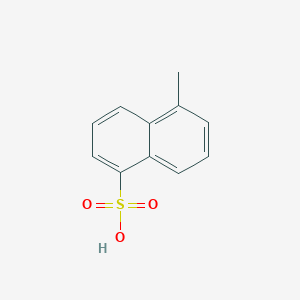

5-Methyl-1-naphthalenesulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

68487-68-3 |

|---|---|

Molecular Formula |

C11H10O3S |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

5-methylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C11H10O3S/c1-8-4-2-6-10-9(8)5-3-7-11(10)15(12,13)14/h2-7H,1H3,(H,12,13,14) |

InChI Key |

BATOZQRGECFVTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization of 5 Methyl 1 Naphthalenesulfonic Acid

Direct Sulfonation Routes to 5-Methyl-1-naphthalenesulfonic Acid

The most straightforward approach to synthesizing this compound is the direct electrophilic aromatic substitution of 1-methylnaphthalene (B46632). This reaction involves treating 1-methylnaphthalene with a suitable sulfonating agent.

Optimization of Reaction Conditions and Reagent Selection

The direct sulfonation of aromatic compounds is a well-established process, with outcomes heavily dependent on the chosen reagents and reaction parameters. thieme-connect.de The selection of the sulfonating agent is critical. Common agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), chlorosulfonic acid, and sulfur trioxide. thieme-connect.dedocbrown.infoshokubai.org Fuming sulfuric acid, which contains excess sulfur trioxide (SO₃), is a particularly potent reagent that can drive the reaction efficiently, often at lower temperatures than concentrated sulfuric acid. docbrown.info

Key reaction conditions that must be optimized include:

Temperature: Temperature plays a crucial role in determining the isomeric product distribution in naphthalene (B1677914) sulfonation. thieme-connect.deshokubai.org Lower temperatures generally favor the kinetically controlled product, while higher temperatures lead to the thermodynamically more stable isomer. vaia.comalmerja.com

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress is essential, which can be done by observing the disappearance of the insoluble hydrocarbon layer, as the resulting sulfonic acid is soluble in the reaction medium. docbrown.info

Concentration: The concentration of the sulfonating agent, particularly sulfuric acid, influences the reaction rate and the formation of byproducts. thieme-connect.de

Solvent: While sulfonation can be carried out neat, the use of a solvent can help to control the reaction temperature and improve mixing. thieme-connect.de Solvents like carbon tetrachloride or liquid sulfur dioxide have been used in sulfonation reactions. thieme-connect.de For instance, the sulfonation of 1-methylnaphthalene has been carried out using chlorosulfonic acid in carbon tetrachloride. thieme-connect.de

Regioselectivity and Isomer Control in Methylated Naphthalene Sulfonations

When 1-methylnaphthalene undergoes sulfonation, the substitution can occur at several positions on the naphthalene ring. The methyl group is an activating, ortho-, para-directing group. However, in the naphthalene system, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7) due to better stabilization of the carbocation intermediate (Wheland intermediate). almerja.comspcmc.ac.in

For 1-methylnaphthalene, sulfonation primarily yields sulfonic acids at the 2-, 4-, and 5-positions. The control of regioselectivity is a significant challenge. The ratio of the resulting isomers is highly sensitive to the reaction conditions, a principle that can be exploited to favor the formation of the desired this compound. rsc.org

The sulfonation of naphthalene itself is a classic example of kinetic versus thermodynamic control. vaia.comalmerja.com At lower temperatures (e.g., 0-60°C), sulfonation of naphthalene yields the kinetically favored naphthalene-1-sulfonic acid. thieme-connect.devaia.com At higher temperatures (e.g., 160°C), the reaction is reversible, and the more stable naphthalene-2-sulfonic acid becomes the major product. thieme-connect.devaia.com This reversibility allows for the isomerization of the initially formed kinetic product to the thermodynamic product. spcmc.ac.in

In the case of 1-methylnaphthalene, similar principles apply. The steric hindrance from the methyl group at position 1 and the peri-hydrogen at position 8 influences the substitution pattern. Research on the sulfonation of 1-methylnaphthalene with sulfuric acid at 25°C has shown that the isomer distribution changes with the concentration of the acid. rsc.org

| Sulfonating Agent | Temperature | Isomer Distribution of Monosulfonated 1-Methylnaphthalene |

| 90.1% H₂SO₄ | 25°C | 2-sulfonic acid: 5.5%, 4-sulfonic acid: 88.3%, 5-sulfonic acid: 6.2% |

| 98.4% H₂SO₄ | 25°C | 2-sulfonic acid: 1.5%, 4-sulfonic acid: 93.3%, 5-sulfonic acid: 5.2% |

| SO₃ in Nitromethane | Not specified | 2-sulfonate: 1.5%, 4-sulfonate: 84.5%, 5-sulfonate: 14.0% |

Data adapted from a study on the sulfonation of 1-methylnaphthalene. rsc.org

This data indicates that while the 4-sulfonic acid isomer is typically the major product, the proportion of the 5-sulfonic acid isomer can be influenced by the choice of the sulfonating agent. rsc.org To obtain this compound as the primary product, direct sulfonation is challenging due to the preferential formation of other isomers.

Multi-step Synthetic Pathways via Functionalized Naphthalene Precursors

Given the challenges in controlling regioselectivity in direct sulfonation, multi-step synthetic pathways offer a more strategic approach to obtaining pure this compound. youtube.comlibretexts.org These routes involve the use of functionalized naphthalene precursors and strategic introduction of the required methyl and sulfonic acid groups.

Precursor Synthesis and Functional Group Interconversions

A common strategy in multi-step aromatic synthesis is to begin with a readily available naphthalene derivative and perform a series of functional group interconversions to build the target molecule. For example, a synthetic sequence could start from naphthalene itself, which is first converted into a derivative that facilitates the desired substitution pattern. chemicalbook.com

A plausible precursor is 5-Amino-1-naphthalenesulfonic acid (Laurent's acid), which has the sulfonic acid group in the desired position. d-nb.info The synthesis of this precursor from naphthalene involves a sequence of sulfonation, nitration, and reduction. chemicalbook.com The amino group in Laurent's acid can then be converted to a methyl group. A standard method for this transformation, though not explicitly detailed for this specific compound in the search results, would be a Sandmeyer-type reaction. This would involve diazotization of the amino group followed by a reaction with a copper(I) methyl reagent or a related organometallic compound.

Another strategy involves using blocking groups. pearson.commasterorganicchemistry.com A sulfonic acid group can be temporarily introduced at a reactive position (like the 4-position in 1-methylnaphthalene) to direct a subsequent reaction to another site. The blocking group is then removed in a later step. masterorganicchemistry.com

Strategic Introduction of Sulfonic Acid and Methyl Moieties

The order of introducing the methyl and sulfonic acid groups is a key strategic decision.

Route A: Sulfonation followed by Methylation

Start with a Naphthalene Derivative: One could start with a compound like 5-Amino-1-naphthalenesulfonic acid. d-nb.info

Functional Group Conversion: The amino group is converted to a methyl group. This typically involves diazotization of the amine with nitrous acid to form a diazonium salt, which is then reacted with a methylating agent.

Route B: Methylation followed by Sulfonation

Start with a Functionalized Naphthalene: One could begin with a naphthalene derivative where a directing group is used to introduce the methyl group at the 1-position.

Introduction of Sulfonic Acid: The subsequent sulfonation would need to be highly regioselective for the 5-position. This is often difficult to achieve directly. Therefore, this route might involve the use of blocking groups to deactivate other reactive sites before sulfonation. masterorganicchemistry.com

For instance, one could start with 1-nitronaphthalene (B515781). Sulfonation of 1-nitronaphthalene has been shown to yield the 5-sulfonic acid derivative. sioc-journal.cn The nitro group could then be reduced to an amino group, which is subsequently converted to a methyl group via the diazonium salt intermediate. This multi-step process provides a high degree of control over the final product's structure. sioc-journal.cn

Purification and Isolation Strategies for Research-Grade this compound

The purification of naphthalenesulfonic acids is crucial to obtain a product of high purity, especially for research and pharmaceutical applications. The presence of isomeric impurities can significantly affect the material's properties and reactivity in subsequent steps.

A common method for isolating aromatic sulfonic acids is through the crystallization of their salts. thieme-connect.dedocbrown.info The crude reaction mixture, containing the sulfonic acid, is often neutralized with a base, such as sodium hydroxide (B78521) or sodium chloride, to precipitate the sodium sulfonate salt. thieme-connect.de The salt's solubility characteristics can be exploited to separate it from unreacted starting materials and byproducts through recrystallization.

For more challenging separations, particularly of isomers, chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of sulfonic acids. shokubai.org Reverse-phase HPLC methods, using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid, can effectively separate different isomers. sielc.com

Ion-Exchange Chromatography: Given the highly polar and acidic nature of the sulfonic acid group, ion-exchange chromatography can be a very effective purification method. masterorganicchemistry.com This technique separates molecules based on their net charge, making it ideal for isolating ionic compounds like sulfonic acids from non-ionic impurities.

The purity of the final product is typically verified using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. sioc-journal.cn

Chromatographic Separation Techniques

The purification of this compound and its isomers often necessitates the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEX) are two of the most powerful methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the separation and purification of naphthalenesulfonic acid derivatives. Reversed-phase HPLC, often utilizing a C18 column, is a common approach. google.com The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase (the C18 column) and a polar mobile phase.

A typical mobile phase for the separation of naphthalenesulfonic acids consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. researchgate.net The composition of the mobile phase can be adjusted to optimize the separation. For instance, altering the ratio of methanol to water can significantly impact the retention time of naphthalene compounds. nacalai.com The use of ion-pairing reagents, like sodium 1-hexanesulfonate, in the mobile phase can further enhance the separation of ionic compounds like sulfonic acids. nacalai.com Detection is commonly achieved using a UV detector, as the naphthalene ring system exhibits strong ultraviolet absorbance. researchgate.net

Ion-Exchange Chromatography (IEX):

Ion-exchange chromatography is particularly well-suited for the separation of charged molecules like this compound. wikipedia.org This technique relies on the electrostatic interactions between the charged sulfonic acid groups of the analyte and the charged functional groups of the stationary phase. wikipedia.org

There are two main types of IEX: anion-exchange and cation-exchange chromatography. wikipedia.org For the separation of negatively charged sulfonates, anion-exchange chromatography is employed, where the stationary phase is functionalized with positive charges. wikipedia.orgshimadzu.com.sg Conversely, cation-exchange chromatography utilizes a negatively charged stationary phase. wikipedia.org The choice of the stationary phase, whether a strong or weak ion exchanger, depends on the specific properties of the analytes and the desired separation. shimadzu.com.sg The elution of the bound molecules is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. shimadzu.com.sgpurolite.com

A specialized technique known as BIST™ (Bridge Ion Separation Technology) has been developed for the separation of similarly structured acids like naphthalenesulfonic acids. This method uses a multi-charged positive buffer to link the negatively charged analytes to a negatively charged cation-exchange column surface, enabling their retention and separation. researchgate.netsielc.com

Crystallization and Recrystallization Protocols

Crystallization and recrystallization are fundamental techniques for the purification of solid organic compounds, including this compound. These methods are based on the principle that the solubility of a compound in a solvent is dependent on temperature.

Crystallization:

The initial formation of crystals from a solution is a critical step in purification. For naphthalenesulfonic acids, a common procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. researchgate.net As the solution cools, the solubility of the naphthalenesulfonic acid decreases, leading to the formation of crystals. researchgate.net Seeding the solution with a few crystals of the pure compound can facilitate good crystallization. google.com The choice of solvent is crucial; for instance, nitroaromatic hydrocarbons like nitrobenzene (B124822) have been used in the synthesis of 1-naphthalenesulfonic acid, where the desired isomer precipitates out upon cooling. google.com The precipitated crystals are then collected by filtration. google.com

Recrystallization:

Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. researchgate.net Any insoluble impurities can be removed by hot filtration. researchgate.net As the filtrate cools, the purified compound crystallizes out, while the more soluble impurities remain in the solution. researchgate.net The crystals are then collected, washed with a small amount of cold solvent to remove any adhering impurities, and dried. umn.edu For naphthalenesulfonic acids, water is often a suitable solvent for recrystallization. umn.edu In some cases, slow cooling can lead to the formation of larger, purer crystals. researchgate.net If crystallization does not occur spontaneously, scratching the inside of the flask with a glass rod can induce crystal formation. umass.edu

Directed Synthesis of Novel this compound Derivatives

The chemical reactivity of this compound allows for the directed synthesis of a variety of novel derivatives through reactions targeting the naphthalene core and the sulfonic acid group.

Amination and Alkylation of the Naphthalene Core

Amination:

The introduction of an amino group onto the naphthalene core of this compound can lead to the formation of aminomethylnaphthalenesulfonic acids. These compounds are valuable intermediates in the synthesis of dyes and other specialty chemicals. wikipedia.org A common method for amination is through the reduction of a corresponding nitro compound. wikipedia.org For example, nitration of the naphthalene ring followed by reduction of the nitro group yields an amino group. Another approach is the Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of an ammonium (B1175870) salt. wikipedia.org Reductive amination, a reaction between a carbonyl compound and an amine, can also be employed to synthesize various amine derivatives. organic-chemistry.org

Alkylation:

Alkylation of the naphthalene core involves the introduction of an alkyl group. Friedel-Crafts alkylation is a classic method for this transformation, although it can sometimes lead to polyalkylation. google.com To achieve monoalkylation of naphthalene, specific catalyst systems can be employed, such as a mixed protonic acid catalyst consisting of methanesulfonic acid and an active P2O5-containing acid. google.com The alkylation of naphthalenesulfonic acids can also be influenced by additives. For instance, in the alkylation of C4 hydrocarbons, the addition of 2-naphthalenesulfonic acid to a sulfuric acid catalyst has been shown to promote the reaction. researchgate.net Furthermore, 2-methylfuran (B129897) can undergo hydroxyalkylation/alkylation reactions with various carbonyl compounds in the presence of acid catalysts like p-toluenesulfonic acid or sulfuric acid to produce fuel precursors. mdpi.com

Halogenation and Nitration Studies

Halogenation:

The introduction of halogen atoms onto the naphthalene ring can significantly alter the chemical and physical properties of this compound. Halogenation of aromatic compounds can be achieved through electrophilic substitution reactions. While specific studies on the direct halogenation of this compound are not prevalent in the provided results, the general principles of aromatic halogenation would apply. For example, bromination of 1-naphthol-5-sulfonic acid in acetic acid results in the formation of 2,3-dibromo-1,4-naphthoquinone-5-sulfonic acid. chemicalbook.com

Nitration:

Nitration is a well-established method for introducing a nitro group onto an aromatic ring. The nitration of naphthalenesulfonic acids is a key step in the synthesis of various dye intermediates. google.com Typically, nitration is carried out using a mixture of nitric acid and sulfuric acid. google.com The position of nitration is influenced by the existing substituents on the naphthalene ring. For instance, the nitration of naphthalene-1,3,6-trisulfonic acid is a crucial step in the production of H-acid, an important dye intermediate. google.com The reaction conditions, such as temperature and acid concentration, must be carefully controlled to achieve the desired product and minimize the formation of byproducts. google.com

Condensation Reactions with Other Organic Species

This compound can undergo condensation reactions with other organic molecules to form larger, more complex structures. A prominent example is the condensation with formaldehyde (B43269). evitachem.com This reaction leads to the formation of polymers where the naphthalene units are linked by methylene (B1212753) bridges. evitachem.com These naphthalenesulfonic acid-formaldehyde condensates are widely used as dispersants, particularly in the dye industry.

The synthesis of these condensates typically involves reacting methylnaphthalene with a sulfonating agent, followed by condensation with formaldehyde. google.com The reaction is often carried out at elevated temperatures and pressures. google.com After the condensation reaction, the resulting product is neutralized, commonly with sodium hydroxide, to yield the sodium salt of the polymer. google.com The properties of the resulting polymer, such as its dispersing ability, can be controlled by adjusting the reaction conditions, including the ratio of reactants and the reaction time. google.com

The general process involves:

Sulfonation: Methylnaphthalene is reacted with a sulfonating agent like oleum. google.com

Condensation: The sulfonated product is then reacted with formaldehyde. google.com

Neutralization: The resulting condensation product is neutralized with a base, such as sodium hydroxide. google.com

These condensation polymers are valued for their ability to prevent the aggregation of dye particles in aqueous solutions.

Spectroscopic and Structural Characterization Methodologies for 5 Methyl 1 Naphthalenesulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of individual atoms, allowing for the mapping of the carbon skeleton and the arrangement of protons.

¹H NMR spectroscopy provides data on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. In 5-Methyl-1-naphthalenesulfonic acid, the spectrum can be divided into two main regions: the aliphatic region for the methyl group protons and the aromatic region for the protons on the naphthalene (B1677914) ring.

The methyl group (–CH₃) protons are the most shielded and thus appear at the highest field (lowest ppm value), typically as a sharp singlet due to the absence of adjacent protons to couple with. This signal is expected in the range of 2.3–2.5 ppm. mnstate.edu

The aromatic protons on the naphthalene ring are deshielded due to the ring current effect and appear at lower fields, generally between 7.0 and 9.0 ppm. The substitution pattern on the naphthalene ring dictates the specific chemical shifts and coupling patterns (doublets, triplets, or multiplets). For a 1,5-disubstituted naphthalene, a complex splitting pattern is expected for the six aromatic protons. The proton adjacent to the electron-withdrawing sulfonic acid group (at C8) is expected to be the most deshielded and appear at the lowest field. researchgate.netconductscience.com The chemical shifts are also influenced by the solvent used for the analysis. tau.ac.il

Table 1: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aliphatic (–CH₃) | 2.3 - 2.5 | Singlet (s) |

| Aromatic (Ar–H) | 7.0 - 9.0 | Multiplets (m), Doublets (d), Triplets (t) |

| Sulfonic Acid (–SO₃H) | 10.0 - 13.0 (often broad or not observed) | Singlet (s) |

Note: The sulfonic acid proton is acidic and may exchange with deuterium (B1214612) in solvents like D₂O, causing the peak to disappear. Its chemical shift is highly variable. tau.ac.il

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, 11 distinct signals are expected: one for the aliphatic methyl carbon and ten for the carbons of the naphthalene ring.

The methyl carbon is the most shielded and appears at the highest field (lowest ppm value), typically around 15-25 ppm. oregonstate.edu The ten aromatic carbons resonate at lower fields, generally in the range of 120–150 ppm. oregonstate.edu The carbon atom directly attached to the sulfonic acid group (C1) and the carbon attached to the methyl group (C5) are quaternary and often show weaker signals. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the methyl and sulfonic acid groups. For instance, the carbon bearing the sulfonic acid group (C1) is expected to be significantly deshielded. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aliphatic (–CH₃) | 15 - 25 |

| Aromatic (C2, C3, C4, C6, C7, C8) | 120 - 140 |

| Aromatic Quaternary (C1, C5, C9, C10) | 130 - 150 |

Note: These are general predictive ranges. Actual values can be influenced by solvent and experimental conditions.

While 1D NMR provides fundamental structural data, advanced 2D NMR techniques are crucial for unambiguously assigning signals and understanding spatial relationships, which is particularly useful for complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons within the naphthalene ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with the carbon atoms they are directly attached to, allowing for the definitive assignment of each proton to its corresponding carbon in the framework.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons and piecing together different parts of the molecule, such as confirming the connection between the methyl group and the C5 position of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the conformation and stereochemistry of more complex derivatives of this compound. researchgate.net

Studies on substituted naphthalenes have utilized these advanced techniques to map bond formations and through-space interactions between substituent groups. nih.govresearchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the molecular vibrations of a compound. These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. tandfonline.comspectroscopyonline.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend). For this compound, key functional groups produce characteristic absorption bands.

O–H Stretch (from –SO₃H): A very broad and strong absorption is expected in the region of 2500–3300 cm⁻¹ due to the acidic proton of the sulfonic acid group.

Aromatic C–H Stretch: These appear as a group of medium-to-weak bands just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹).

Aliphatic C–H Stretch: Absorptions from the methyl group's C-H bonds are found just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).

Aromatic C=C Stretch: One or more sharp, medium-intensity bands appear in the 1450–1600 cm⁻¹ region, characteristic of the naphthalene ring.

S=O Stretch (from –SO₃H): The sulfonic acid group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. researchgate.net

C–S Stretch: A weaker absorption for the carbon-sulfur bond can be expected in the 650–750 cm⁻¹ range. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonic Acid | O–H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic Ring | C–H Stretch | 3000 - 3100 | Medium to Weak |

| Methyl Group | C–H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Sharp |

| Sulfonic Acid | S=O Asymmetric Stretch | ~1350 | Strong |

| Sulfonic Acid | S=O Symmetric Stretch | ~1175 | Strong |

| C–S Stretch | 650 - 750 | Weak to Medium |

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is sensitive to polar bonds (like C=O, O-H, S=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic rings. spectroscopyonline.com

For this compound and its derivatives, Raman spectra would be expected to show:

Strong bands corresponding to the symmetric vibrations of the naphthalene ring system.

Characteristic signals for the C-S bond.

Vibrations associated with the methyl group.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. tandfonline.com For example, in derivatives like 2-amino-1-naphthalenesulfonic acid, both techniques have been used alongside theoretical calculations to perform a comprehensive analysis of the vibrational spectrum. tandfonline.comspectroscopyonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption and emission spectroscopy are powerful techniques for investigating the electronic structure and properties of conjugated systems like this compound. The naphthalene core provides a rich electronic landscape that is sensitive to substitution and the surrounding environment.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dominated by electronic transitions within the naphthalene ring system. When the molecule absorbs energy from UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org The primary transitions for aromatic compounds like this are π - π* transitions, occurring as an electron moves from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.org

The naphthalene chromophore, with its extended system of conjugated π electrons, gives rise to strong absorptions in the UV region. bspublications.net The presence of substituents on the naphthalene ring, such as the methyl and sulfonic acid groups, can influence the position and intensity of these absorption maxima (λmax). The sulfonic acid group, in particular, can affect the electronic distribution in the ring. Theoretical studies on related compounds, such as 1-aminonaphthalene-8-sulfonic acid, show that different conformers and ionic forms (molecular, cationic, zwitterionic) exhibit distinct absorption spectra. bohrium.com For instance, the presence of intramolecular hydrogen bonding can lead to a short-wavelength (hypsochromic or blue) shift in the absorption bands. bohrium.com

In general, for molecules with π systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption maximum to a longer wavelength (bathochromic or red shift). libretexts.orgbspublications.net Unsaturated molecules containing atoms with non-bonding electrons (n electrons), such as the oxygen atoms in the sulfonic acid group, may also exhibit n → π* transitions, though these are typically much weaker in intensity than π → π* transitions. bspublications.nethnue.edu.vn

Table 1: Typical Electronic Transitions in Aromatic Sulfonic Acids

| Transition Type | Description | Typical Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π * | Promotion of an electron from a bonding π orbital to an antibonding π* orbital. | 200-400 nm | High (ε = 1,000-10,000) |

| n → π * | Promotion of a non-bonding electron (e.g., from an oxygen atom) to an antibonding π* orbital. | >280 nm | Low (ε = 10-100) |

Note: Epsilon (ε) represents the molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength.

Naphthalenesulfonic acid and its derivatives are well-known for their fluorescent properties, which are highly sensitive to the local environment. researchgate.netnih.gov While many are weakly fluorescent in polar solvents like water, their fluorescence quantum yield can increase significantly in less polar, more hydrophobic environments. nih.govacs.org This phenomenon makes them valuable as fluorescent probes in various chemical and biological studies. researchgate.netnih.gov

A key characteristic of these compounds is solvatochromism , where the position of the absorption or emission maximum shifts in response to a change in solvent polarity. mdpi.com For many naphthalenesulfonic acid derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS), this manifests as a pronounced hypsochromic (blue) shift in the fluorescence emission spectrum as the solvent polarity decreases. acs.orgnih.gov This blue shift is often accompanied by a significant enhancement in fluorescence intensity. nih.gov The effect is attributed to the stabilization of the excited state in nonpolar solvents relative to the ground state. acs.orgmdpi.com

Table 2: Example of Solvatochromic Shift for a Naphthalenesulfonic Acid Derivative (ANS)

| Solvent | Polarity | Emission Maximum (λem) | Fluorescence Intensity |

|---|---|---|---|

| Water | High | ~515-520 nm | Low |

| Ethanol (B145695) | Medium | ~480 nm | Medium |

Note: Data is illustrative based on the known behavior of 8-anilino-1-naphthalenesulfonic acid (ANS), a related compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis.

For this compound (C₁₁H₁₀O₃S, Molecular Weight: 222.26 g/mol ), ESI-MS would be expected to produce a prominent signal corresponding to the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 221. researchgate.net ESI is considered "soft" because it imparts little excess energy to the molecule, meaning the molecular ion or a pseudomolecular ion is almost always observed with minimal fragmentation. wikipedia.org This is highly advantageous for unambiguous molecular weight determination. In some cases, adducts with salts present in the sample or mobile phase may be observed. researchgate.netsigmaaldrich.com By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to obtain structural information. wikipedia.org

Direct analysis of sulfonated aromatic compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. nih.gov This is due to the high polarity and low volatility of sulfonic acids, which makes them unsuitable for passage through a GC column under normal conditions.

To overcome this limitation, two main approaches can be employed:

Derivatization: The sulfonic acid can be chemically modified to create a more volatile derivative. A common method is methylation to form the corresponding methyl sulfonate ester. nih.gov This derivative is less polar and more thermally stable, allowing for successful separation by GC and subsequent analysis by MS. The mass spectra of these derivatives can then be used to identify the original compound. nih.gov

Pyrolysis-GC-MS (Py-GC-MS): This technique involves thermally decomposing the sample at a high temperature in the absence of oxygen. researchgate.net The resulting smaller, more volatile fragments are then separated by GC and identified by MS. For sulfonated aromatic amines and dyes, characteristic pyrolysis products such as aminonaphthalene have been identified, which can help in characterizing the original structure. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of non-volatile and polar compounds, making it ideal for this compound. wikipedia.orgsigmaaldrich.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.org

For the analysis of sulfonated compounds, reversed-phase HPLC is often used. The mobile phase must be compatible with mass spectrometry, ruling out non-volatile buffers or ion-pairing agents. researchgate.net Typically, volatile additives like ammonium (B1175870) acetate (B1210297) or formic acid are used in water-acetonitrile or water-methanol gradients. researchgate.netsigmaaldrich.com The eluent from the LC column is directed into an MS instrument, most commonly equipped with an ESI source. wikipedia.org

LC-MS allows for the separation of this compound from isomers and other impurities in a complex mixture, while the MS provides confirmation of its molecular weight and, with MS/MS, its structural identity. researchgate.netscispace.com This technique offers high sensitivity and specificity for the analysis of sulfonated aromatic compounds in various matrices. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This technique provides fundamental information on bond lengths, bond angles, and torsion angles, which define the molecule's configuration and preferred conformation in the solid state. carleton.edu Furthermore, it elucidates the intermolecular interactions that govern how molecules pack together to form a crystal lattice. nih.govub.edu

No specific experimental data is available for this compound.

A theoretical analysis would predict that the molecule consists of a planar naphthalene ring system substituted with a methyl group at the C5 position and a sulfonic acid group at the C1 position. The naphthalene core itself is an aromatic, bicyclic system. ncats.ionih.gov The relative orientation of the sulfonic acid group with respect to the naphthalene ring would be a key conformational feature.

No specific experimental data is available for this compound.

Without experimental crystallographic data, any discussion of specific packing motifs, synthons, or quantitative analysis of intermolecular forces remains speculative.

Theoretical and Computational Chemistry Approaches to 5 Methyl 1 Naphthalenesulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, energy, and various reactivity indices. For a molecule like 5-Methyl-1-naphthalenesulfonic acid, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. tandfonline.comrjptonline.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. biomedres.usnih.gov A small energy gap suggests high chemical reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

For instance, a DFT study on 2-amino-1-naphthalenesulfonic acid calculated a HOMO-LUMO gap of 6.01 eV, indicating significant stability. researchgate.net In another study on naproxen, the HOMO-LUMO gap was found to be 4.4665 eV. biomedres.us For this compound, FMO analysis would reveal how the methyl and sulfonic acid groups influence the electron distribution and energy levels of the naphthalene (B1677914) core, thereby determining its kinetic stability and reactivity patterns.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-amino-1-naphthalenesulfonic acid | - | - | 6.01 | researchgate.net |

| Naproxen | - | - | 4.4665 | biomedres.us |

This table provides example data from related compounds to illustrate the concept, as specific values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govtandfonline.com The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor), which are favorable for nucleophilic attack. Green regions represent neutral potential. tandfonline.com

In a study of a Schiff base, the MEP map ranged from -4.618e⁻³ (red) to +4.618e⁻³ (blue), identifying the electronegative atoms as negative potential sites and hydrogen atoms as positive sites. nih.gov For this compound, an MEP map would likely show a high negative potential around the oxygen atoms of the sulfonate group, making them sites for electrophilic interaction. The aromatic ring and the methyl group would present a more complex potential surface, guiding interactions with other molecules.

NBO analysis on aminonaphthalene sulfonic acid derivatives has been used to identify adsorption sites by calculating natural charges on atoms. researchgate.net For example, in the analysis of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol, the highest negative charges were found on the oxygen and nitrogen atoms. dergipark.org.tr A similar analysis for this compound would quantify the charge on each atom and reveal hyperconjugative interactions, such as those between the π orbitals of the naphthalene ring and the antibonding orbitals of the sulfonic acid group, which are crucial for understanding its electronic properties and stability.

Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. dergipark.org.tr Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict NLO properties like the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). dergipark.org.trlibretexts.org

A small HOMO-LUMO gap is often associated with enhanced NLO properties. libretexts.org For example, a study on the Schiff base 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol found that its second hyperpolarizability (γ) was significantly higher than that of the standard NLO material urea, a property attributed to its small energy gap. libretexts.org For this compound, TD-DFT calculations could predict its potential as an NLO material by quantifying its hyperpolarizabilities, which arise from the charge transfer characteristics of the substituted naphthalene system.

Table 2: Illustrative Calculated NLO Properties for a Related Compound

| Compound | Property | Gas Phase | Cyclohexane | Ethanol (B145695) | Reference |

|---|---|---|---|---|---|

| 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol | Energy Gap (ΔE) | - | - | - | libretexts.org |

| First Hyperpolarizability (β) | - | - | - | libretexts.org |

Note: Specific values from the reference are not provided in the abstract, but the study highlights the solvent-dependent nature of these properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for studying the three-dimensional structures and dynamic properties that are not easily accessible through experimental means alone.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comnih.gov This analysis is critical for understanding a molecule's stability, as different conformations have different potential energies. lumenlearning.com The goal is often to identify the lowest energy conformation, or global energy minimum, which represents the most stable structure of the molecule.

For a flexible molecule like this compound, particularly concerning the orientation of the sulfonic acid group relative to the naphthalene ring, conformational analysis would involve systematically rotating the C-S bond. For each rotational position (dihedral angle), the energy would be calculated to generate a potential energy surface. Energy minimization algorithms, such as the Truncated Newton (TNCG) method, are then used to find the structures corresponding to energy minima on this surface. This process would reveal the most probable and energetically favorable three-dimensional structure of this compound, which is fundamental to understanding its interactions with other molecules.

Solvation Effects on Molecular Properties

The surrounding solvent environment plays a critical role in determining the molecular properties and behavior of a solute. Computational chemistry provides powerful tools to investigate these solvation effects on this compound. By modeling the solvent, researchers can predict how properties such as electronic structure, reactivity, and spectral characteristics change from the gas phase to a solution phase.

One of the common approaches to model solvation is the use of Polarizable Continuum Models (PCM), such as the Integral Equation Formalism PCM (IEFPCM). dntb.gov.ua In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of the solute's properties as influenced by the bulk solvent.

Studies on related naphthalenesulfonic acid derivatives demonstrate the significant impact of the solvent. For instance, in a study on 2-amino-1-naphthalenesulfonic acid, the computed highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) values were analyzed in different solvents to understand electron stimulation features. tandfonline.comresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. It is observed that the HOMO-LUMO energy gap can change significantly with the polarity of the solvent. researchgate.net For example, computational studies on similar molecules have shown that the dipole moment tends to increase with the increasing polarity of the solvent, indicating a greater charge separation within the molecule in polar environments. researchgate.net

The solvation energy, which represents the energy change when a molecule is transferred from the gas phase to a solvent, can also be calculated. These calculations help in understanding the solubility and stability of the compound in different media. researchgate.net For this compound, with its polar sulfonic acid group and nonpolar methyl and naphthalene components, solvation models can predict its behavior in a range of solvents from nonpolar (like carbon tetrachloride) to polar protic (like water and ethanol) and polar aprotic (like DMSO and acetonitrile). researchgate.net The interaction between the sulfonic acid group and polar solvents via hydrogen bonding is a particularly important factor influencing its properties. solubilityofthings.com

Table 1: Interactive Data on Solvation Effects on Molecular Properties of a Related Compound (4-pyrrolidin-2-yl-pyridine) This table illustrates the typical influence of solvent polarity on the HOMO-LUMO energy gap, a key molecular property. A similar trend would be anticipated for this compound.

| Solvent | Dielectric Constant | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1.0 | -6.2134 | -0.5648 | 5.6486 |

| Water | 78.4 | -6.4423 | -0.7320 | 5.7103 |

| Methanol (B129727) | 32.6 | -6.4246 | -0.7102 | 5.7144 |

| Ethanol | 24.9 | -6.4164 | -0.7021 | 5.7143 |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. Computational methods provide a rapid and cost-effective way to conduct SAR studies by predicting the activity of compounds based on their molecular structure. mdpi.com For this compound, these methods can be employed to understand how its structural features influence its chemical or biological activities and to guide the design of new derivatives with enhanced performance.

The general approach involves creating a library of virtual compounds by systematically modifying the parent structure of this compound. For instance, one could vary the position of the methyl group, introduce additional substituents on the naphthalene ring, or modify the sulfonic acid group. Then, for each of these derivatives, a set of molecular descriptors is calculated using computational tools. These descriptors quantify various aspects of the molecule's electronic and steric properties.

Finally, a mathematical model is developed to correlate these descriptors with a specific activity. This model, often referred to as a Quantitative Structure-Activity Relationship (QSAR) model, can then be used to predict the activity of new, unsynthesized derivatives. researchgate.net

Correlation of Electronic Properties with Chemical Reactivity

The chemical reactivity of a molecule is intrinsically linked to its electronic properties. Computational chemistry allows for the precise calculation of these properties, which can then be correlated with observed or predicted reactivity. Key electronic properties include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MESP), and atomic charges. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. The energy of the LUMO is related to the electron affinity and suggests susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates low stability and high reactivity. nih.gov For this compound, calculations can reveal how the methyl and sulfonate groups influence the HOMO-LUMO energies and distribution, thereby affecting its reactivity.

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, the MESP would show a high negative potential around the oxygen atoms of the sulfonic acid group, making it a likely site for interaction with cations or electrophiles.

Atomic Charges: Calculating the partial charge on each atom in the molecule (e.g., using Mulliken population analysis) helps to identify reactive sites. nih.gov Atoms with significant positive or negative charges are often involved in chemical reactions.

By analyzing these electronic properties for a series of derivatives of this compound, a clear correlation between structure and reactivity can be established. For instance, adding electron-donating groups to the naphthalene ring would be expected to raise the HOMO energy, making the molecule more susceptible to oxidation. Conversely, adding electron-withdrawing groups would lower the LUMO energy, making it more susceptible to reduction.

Table 2: Calculated Electronic Properties for Naphthoic Acid Derivatives This table presents data for related naphthoic acids to illustrate how different substituents affect electronic properties. Similar trends would be expected for derivatives of this compound. Data from computational studies using DFT methods. researchgate.net

| Compound | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Naphthoic acid | -3.60E+05 | -0.146 | -0.048 | 5.2561 |

| o-Hydroxy naphthoic acid | -4.08E+05 | -0.151 | -0.042 | 6.738 |

| o-Amino naphthoic acid | -3.95E+05 | -0.135 | -0.038 | 5.779 |

| o-Methyl naphthoic acid | -3.83E+05 | -0.124 | -0.076 | 9.171 |

| o-Chloro naphthoic acid | -6.49E+05 | -0.149 | -0.039 | 3.707 |

In-silico Design of Novel Derivatives with Enhanced Properties

The insights gained from SAR and electronic property-reactivity correlations can be leveraged for the in-silico design of novel derivatives of this compound with enhanced properties. This rational design process is a cornerstone of modern drug discovery and materials science. ijpsjournal.comfrontiersin.org

The process typically begins with the 3D structure of the parent molecule, this compound. Using molecular modeling software, chemists can introduce a variety of structural modifications. These could include:

Altering substituents: Replacing the methyl group with other alkyl groups, halogens, or functional groups like hydroxyl or amino groups. mdpi.com

Varying substitution patterns: Moving the existing substituents to different positions on the naphthalene ring.

Modifying the core structure: Introducing heteroatoms into the naphthalene ring system.

For each newly designed virtual molecule, computational methods are used to predict its properties of interest. If the goal is to develop a new drug, for example, molecular docking simulations can be performed. ijpsjournal.com This involves computationally placing the designed molecule into the binding site of a target protein to predict its binding affinity and mode of interaction. frontiersin.org A higher binding affinity suggests a more potent inhibitor. nih.gov

Similarly, if the goal is to design a new dye, time-dependent density functional theory (TD-DFT) can be used to predict its absorption and emission spectra. bohrium.com This allows for the tuning of the color and fluorescence properties of the molecule by making specific structural changes.

This iterative cycle of design, prediction, and analysis allows for the rapid screening of a vast chemical space without the need for expensive and time-consuming synthesis and testing of every compound. The most promising candidates identified through these in-silico methods can then be prioritized for actual synthesis and experimental validation. nih.gov This approach significantly accelerates the discovery and optimization of new molecules with tailored functionalities.

Reactivity and Reaction Mechanisms of 5 Methyl 1 Naphthalenesulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The general mechanism involves an initial attack by an electrophile (E⁺) on the electron-rich naphthalene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.eghu.edu.jo This step is typically the rate-determining step. minia.edu.eghu.edu.jo The reaction concludes with the loss of a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and resulting in the substitution of a hydrogen atom with the electrophile. total-synthesis.com

The position of a subsequent electrophilic attack on the 5-methyl-1-naphthalenesulfonic acid molecule is directed by the existing substituents. The sulfonic acid group (-SO₃H) and the methyl group (-CH₃) exert opposing electronic effects, influencing the regioselectivity of the reaction.

Sulfonic Acid Group (-SO₃H): Located at the C-1 position, the sulfonic acid group is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack by reducing its electron density. psu.edu This deactivation is most pronounced on the ring to which it is attached (the 'A' ring, carbons 1-4 and 8a/4a). As a deactivating group, it directs incoming electrophiles to the meta positions relative to itself, which would be positions C-3 and C-6/C-7 on the naphthalene skeleton.

Methyl Group (-CH₃): Located at the C-5 position on the second ring (the 'B' ring, carbons 5-8 and 8a/4a), the methyl group is an electron-donating group. It activates the aromatic system towards electrophilic attack by inductively stabilizing the arenium ion intermediate. hu.edu.jo As an activating group, it directs incoming electrophiles to the ortho (C-6) and para (C-8) positions.

The net effect is a combination of these influences. The ring containing the sulfonic acid group (ring A) is strongly deactivated. The ring containing the methyl group (ring B) is activated. Therefore, electrophilic substitution is overwhelmingly favored on the activated 'B' ring. Of the possible positions on this ring, the C-6 (ortho to the methyl group) and C-8 (para to the methyl group) are electronically favored. However, the C-8 position experiences significant steric hindrance from the adjacent sulfonic acid group at the C-1 peri-position. Consequently, electrophilic substitution on this compound is expected to occur predominantly at the C-6 position.

| Substituent | Position | Electronic Effect | Directing Influence | Ring Affected |

| -SO₃H | C-1 | Electron-withdrawing (Deactivating) | meta (to C-3, C-6, C-7) | Ring A |

| -CH₃ | C-5 | Electron-donating (Activating) | ortho, para (to C-6, C-8) | Ring B |

| Overall | - | Favors substitution on Ring B | Primarily at C-6 (less sterically hindered) | - |

The kinetics of electrophilic substitution, particularly sulfonation, on naphthalene derivatives are often governed by thermodynamic versus kinetic control. The distribution of isomeric products can be highly dependent on reaction conditions such as temperature and acid concentration. uzh.ch

Kinetic vs. Thermodynamic Control: In the sulfonation of naphthalene, reaction at lower temperatures (e.g., 80°C) typically yields the kinetically favored 1-naphthalenesulfonic acid, as the transition state for attack at the α-position (C-1) has a lower activation energy. uzh.ch At higher temperatures (e.g., 160°C), the reaction becomes reversible, and the more stable thermodynamic product, 2-naphthalenesulfonic acid, predominates. uzh.ch A similar principle applies to substituted naphthalenes. For the sulfonation of 2-methylnaphthalene (B46627), increasing the temperature leads to a higher proportion of the thermodynamically stable 6- and 7-sulfonic acid isomers. rsc.org

Sulfonating Agent and Transition State: The nature of the sulfonating agent changes with the concentration of sulfuric acid. In concentrated sulfuric acid (e.g., 90-98%), the primary agent is thought to be H₂S₂O₇, while in fuming sulfuric acid (oleum), it is H₂S₄O₁₃ or SO₃ itself. rsc.org The reactivity and steric bulk of the electrophile influence the transition state. It has been proposed that sulfonation with H₃SO₄⁺ has a 'later' transition state (more product-like) than that with H₂S₂O₇, which can affect isomer distribution due to steric demands. rsc.org For 1-methylnaphthalene (B46632), the degree of substitution at the sterically hindered C-2 position is lower when using more concentrated sulfuric acid, reflecting this enhanced steric control. rsc.org

| Control Type | Typical Condition | Favored Product Characteristic | Example (Naphthalene Sulfonation) |

| Kinetic Control | Lower Temperature | Product formed fastest (lower activation energy) | 1-Naphthalenesulfonic acid uzh.ch |

| Thermodynamic Control | Higher Temperature | Most stable product (reaction is reversible) | 2-Naphthalenesulfonic acid uzh.ch |

Nucleophilic Substitution Reactions Involving the Sulfonic Acid Group

The sulfonic acid group, while deactivating the ring to electrophilic attack, is itself a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly under forcing conditions. ontosight.aiechemi.com This reactivity provides a synthetic route to introduce other functional groups at the C-1 position.

The most prominent example is the conversion of naphthalenesulfonic acids to naphthols. Fusion of the sodium salt of a naphthalenesulfonic acid with sodium hydroxide (B78521) (NaOH) at high temperatures (above 300°C), followed by acidification, results in the replacement of the sulfonate group with a hydroxyl group (-OH). echemi.comwikipedia.org In the case of this compound, this reaction would yield 5-methyl-1-naphthol. The reaction proceeds via an SₙAr mechanism. echemi.com

The sulfonic acid group can also be used as a temporary blocking group to direct other substituents before being removed. mdpi.commnstate.edu Desulfonation can be achieved by heating with dilute aqueous acid, which reverts the compound to the parent arene (in this case, 5-methylnaphthalene). wikipedia.org

| Reaction | Reagents | Product Functional Group | Notes |

| Hydroxylation | 1. NaOH (fusion) 2. H⁺ | -OH (Naphthol) | A common industrial method for preparing naphthols. echemi.comwikipedia.org |

| Desulfonation | Dilute H₂SO₄, heat | -H (Reverts to arene) | Reversible nature of sulfonation allows its use as a blocking group. wikipedia.orgmnstate.edu |

| Thiolation | Triphenylphosphine (B44618) | -SH (Naphthalenethiol) | A method for converting the sulfonic acid to a thiol. wikipedia.org |

Oxidation and Reduction Pathways of the Naphthalene Core and Substituents

Both the naphthalene ring system and its methyl and sulfonic acid substituents can undergo oxidation and reduction reactions, often with a degree of selectivity depending on the reagents and conditions employed.

The methyl group attached to the naphthalene ring is susceptible to oxidation, which can be controlled to yield different products.

Oxidation to Alcohol: Selective oxidation of the methyl group to a primary alcohol (hydroxymethyl group) can be achieved using specific biocatalysts. For instance, certain cytochrome P450 monooxygenase enzymes and microbial systems (like Rhodococcus sp.) have been shown to selectively oxidize the methyl group of methylnaphthalenes to the corresponding alcohol. tandfonline.comrsc.org This would convert this compound to 5-(hydroxymethyl)-1-naphthalenesulfonic acid.

Oxidation to Carboxylic Acid: More vigorous oxidation conditions can convert the methyl group into a carboxylic acid (-COOH). The oxidation of toluene (B28343) sulfonic acids to sulfobenzoic acids using nitric acid at high temperature and pressure is a known process, suggesting a similar transformation for this compound to 1-sulfonaphthalene-5-carboxylic acid would be feasible. google.com

Oxidation to Quinone: Oxidation can also involve the aromatic ring. The oxidation of 2-methylnaphthalene can yield methyl-1,4-naphthoquinones. epa.gov This indicates that under certain oxidative conditions, this compound could potentially be converted to a quinone derivative.

| Reaction Type | Typical Reagents/Catalysts | Product Functional Group |

| Selective Hydroxylation | Rhodococcus sp., P450 enzymes tandfonline.comrsc.org | -CH₂OH (Alcohol) |

| Carboxylation | Nitric acid, heat, pressure google.com | -COOH (Carboxylic Acid) |

| Quinone Formation | H₂O₂, specific catalysts epa.gov | 1,4-Naphthoquinone structure |

Reduction reactions can target either the aromatic naphthalene core or the sulfonic acid functional group.

Reduction of the Naphthalene Core: Catalytic hydrogenation of naphthalene, typically over palladium on carbon (Pd-C), can reduce the aromatic system. uzh.ch Depending on the conditions, this can lead to the formation of tetralin (one ring saturated) or decalin (both rings saturated) derivatives.

Reduction of the Sulfonic Acid Group: The sulfonic acid group can be reduced to other sulfur-containing functionalities. For example, reduction with reagents like sodium borohydride (B1222165) can yield the corresponding sulfinic acid. Reduction of naphthalene-1-sulfonic acid with triphenylphosphine is known to produce 1-naphthalenethiol. wikipedia.org

| Target | Reaction | Typical Reagents | Product |

| Naphthalene Rings | Catalytic Hydrogenation | H₂, Pd-C uzh.ch | Tetralin or Decalin derivatives |

| Sulfonic Acid Group | Reduction | Sodium borohydride | Sulfinic acid derivative |

| Sulfonic Acid Group | Reduction | Triphenylphosphine wikipedia.org | Naphthalenethiol derivative |

Investigation of Condensation and Polymerization Mechanisms

The reactivity of this compound is characterized by its ability to undergo condensation and polymerization reactions, which are fundamental to its application in various industrial fields. These reactions typically involve the formation of larger polymeric structures through the linkage of the naphthalene monomer units. The investigation into these mechanisms reveals processes driven by electrophilic aromatic substitution, primarily involving co-reactants like aldehydes.

Self-condensation Reactions

True self-condensation of aromatic sulfonic acids, which would involve the reaction between two molecules without an external linking agent, for instance, to form sulfones, is a reaction that can occur under specific, often harsh, conditions. However, the available research literature on this compound does not provide specific details or mechanisms for such direct self-condensation reactions.

The predominant focus of scientific and industrial studies has been on polymerization reactions where a condensing agent is used to link the monomer units. In some contexts, the polymerization of a single type of monomer (like this compound) facilitated by a co-reactant is sometimes loosely referred to as a self-condensation, but it is more accurately described as a co-condensation or polymerization. The intrinsic nature of polymers derived from these reactions is that they are composed of repeating monomeric units, which in this case are derivatives of this compound. uomustansiriyah.edu.iquomustansiriyah.edu.iqtaylorfrancis.com

Co-condensation with Aldehydes and other Monomers

The reaction mechanism for the condensation step is a form of electrophilic aromatic substitution. The key steps are:

Methylolation : In an acidic medium, formaldehyde (B43269) reacts with the activated naphthalene ring of the methylnaphthalenesulfonic acid to form a hydroxymethyl intermediate.

Condensation : This intermediate then reacts with a second molecule of methylnaphthalenesulfonic acid. This step involves the elimination of a water molecule to form a stable methylene (B1212753) (–CH₂–) bridge that links the two naphthalene units.

Polymerization : The process continues, building a polymer chain with repeating methylnaphthalene sulfonate units linked by methylene bridges. The final polymer is typically neutralized with an alkali, such as sodium hydroxide, to produce the sodium salt form, enhancing its water solubility. google.com

The resulting polymer is a complex mixture of oligomers with varying degrees of condensation. evitachem.com These polymers are classified as anionic polyelectrolytes due to the presence of multiple sulfonate groups along the polymer backbone. evitachem.com The methyl group on the naphthalene ring can introduce steric hindrance, which may influence the reactivity compared to unsubstituted naphthalenesulfonic acid.

Detailed research and patents have outlined specific conditions for optimizing the synthesis of these condensates. The molar ratio of the sulfonated methylnaphthalene to formaldehyde, temperature, and pressure are critical parameters that control the degree of polymerization and the properties of the final product.

Beyond formaldehyde, co-condensation can also occur with other monomers. For instance, phenolic monomers can be incorporated into the polymerization process alongside methylnaphthalene to create modified wetting and dispersing agents. google.com This modification aims to combine the properties of naphthalene-formaldehyde condensates with those of phenolic resins to produce copolymers with enhanced performance characteristics. google.com

Mentioned Compounds

Applications in Advanced Chemical Systems and Materials Science Research

Role as a Catalyst and Acidic Promoter in Organic Transformations

Organic sulfonic acids are recognized for their strong acidic nature, enabling them to act as effective catalysts in a variety of organic reactions. They serve as a source of protons (Brønsted acids) to activate reactants and facilitate chemical transformations.

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), is a significant area of chemical research. Immobilizing an acid catalyst like a sulfonic acid onto a solid support offers advantages in separation, recovery, and reusability. While the principle of creating solid acid catalysts by functionalizing supports like silica (B1680970) or polymers with sulfonic acid groups is well-established, specific research detailing the synthesis and application of heterogeneous catalysts based solely on 5-Methyl-1-naphthalenesulfonic acid is not extensively documented in publicly available literature.

Development of Functional Materials and Polymers

The unique chemical structure of this compound allows for its use as a monomer or functional component in the synthesis of specialized polymers and materials.

A primary application for methylnaphthalene sulfonic acids is in the synthesis of sulfonated naphthalene-formaldehyde condensates (SNFCs), a class of superplasticizers and dispersing agents. The process involves the sulfonation of methylnaphthalene followed by a condensation reaction with formaldehyde (B43269). google.com These polymers are crucial in material science, particularly for enhancing the workability of concrete and as dispersants for dyes and pigments. jufuchemtech.compolymerchem.org

The general synthesis involves reacting sulfonated methylnaphthalene with formaldehyde under acidic conditions and controlled temperatures. google.com The resulting polymer consists of methylnaphthalene units linked by methylene (B1212753) bridges, with sulfonic acid groups providing the desired functionality. polymerchem.org

Table 1: General Synthesis Parameters for Methylnaphthalene Sulfonic Acid-Formaldehyde Condensates

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Reactants | Sulfonated Methylnaphthalene, Formaldehyde | Formation of the polymer backbone. |

| Mole Ratio | Sulfonated Body:Formaldehyde ≈ 1:0.6 - 1:0.8 | To control the degree of condensation. google.com |

| Reaction Temperature | 100 - 145 °C | To drive the condensation reaction. google.com |

| Reaction Time | 2 - 8 hours | To achieve the desired polymer chain length. google.com |

| Post-Reaction Step | Neutralization (e.g., with Sodium Hydroxide) | To form the sodium salt, which is highly water-soluble. google.com |

This table presents generalized data based on patent literature for the production of this class of compounds. google.com

Beyond their use in SNFCs, sulfonic acid-containing monomers can be integrated into other polymer structures to impart specific properties such as ion conductivity or hydrophilicity. The sulfonic acid group is a potent dopant for conducting polymers and can be incorporated into polymer blends to create proton-conducting membranes. While these are established concepts in polymer science, specific research demonstrating the integration of this compound into unique polymeric architectures for functionalities other than dispersion is limited in the available literature.

Mechanistic Investigations of this compound's Dispersant Properties

The dispersant properties of sulfonated methylnaphthalene-formaldehyde condensates (MNSFCs) are central to their industrial use. The mechanism is based on the adsorption of the polymer onto the surface of particles suspended in a liquid, preventing them from agglomerating. researchgate.net

Table 2: Key Factors in the Dispersant Mechanism of MNSFCs

| Mechanistic Factor | Description | Role of Chemical Moieties |

|---|---|---|

| Adsorption | The polymer attaches to the surface of the particles to be dispersed. | The methylnaphthalene part of the polymer provides hydrophobic character, which promotes adsorption onto the surface of often organic or non-polar particles (e.g., pigments, cement). mdpi.comresearchgate.net |

| Electrostatic Repulsion | Like-charged particles repel each other, preventing aggregation. | The negatively charged sulfonate groups (-SO₃⁻) on the polymer backbone create a high surface charge on the particles, leading to strong electrostatic repulsion in the surrounding medium. polymerchem.orgmdpi.com |

| Steric Hindrance | The physical bulk of the adsorbed polymer chains keeps particles separated. | The polymer chains extending from the particle surface create a physical barrier, preventing close approach and agglomeration. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| Sodium Hydroxide (B78521) |

Colloidal Stabilization Mechanisms in Non-Biological Systems

The stability of colloidal dispersions is crucial in numerous industrial applications. This compound and its derivatives can function as effective stabilizers for colloidal particles in non-biological systems. The sulfonic acid group provides electrostatic repulsion between particles, preventing their aggregation and settling. The naphthalene (B1677914) moiety can adsorb onto the surface of hydrophobic particles, creating a protective layer. This dual functionality allows for the stabilization of a wide range of colloidal systems. For instance, in the synthesis of polymer colloids, the presence of such sulfonic acid derivatives can control particle size and ensure the long-term stability of the dispersion. mdpi.com The repulsion of charged double layers created by the protonated amine groups and mobile counterions in acidic solutions is a key factor in the stability of these nanofiber dispersions. mdpi.com

Interfacial Phenomena and Adsorption Studies

The behavior of molecules at interfaces is fundamental to many chemical processes, including catalysis, emulsification, and detergency. pageplace.dekkwagh.edu.inuomustansiriyah.edu.iq this compound, as a surface-active agent, can significantly alter the properties of liquid interfaces. pageplace.dekkwagh.edu.inuomustansiriyah.edu.iq Its adsorption at an oil-water or air-water interface lowers the interfacial tension, a key principle in the formation and stabilization of emulsions and foams. uomustansiriyah.edu.iqmdpi.com

Adsorption studies involving naphthalenesulfonic acid derivatives on various surfaces have provided valuable insights into the forces governing interfacial interactions. Research has shown that the adsorption capacity of activated carbon for naphthalenesulfonic acids decreases as the number of sulfonic acid groups increases, due to the increased concentration of electron-withdrawing groups on the carbon surface. researchgate.net The adsorption process is also influenced by factors such as pH and the presence of other ions in the solution. semanticscholar.org Kinetic models, such as the pseudo-second-order model, have been successfully applied to describe the adsorption rate of these compounds. researchgate.netmazums.ac.ir

Utilization in the Development of Chemical Probes and Reagents

The unique photophysical properties of the naphthalene ring system make this compound and its derivatives attractive building blocks for the development of chemical probes and analytical reagents.

Fluorescent Probe Design for Chemical Sensing (Non-Biological Contexts)

Fluorescent probes are powerful tools for detecting and quantifying specific analytes with high sensitivity and selectivity. mdpi.commdpi.com The naphthalene moiety in this compound can serve as a fluorophore. By chemically modifying the molecule to include a recognition site for a target analyte, it is possible to design probes where the fluorescence is modulated upon binding. For example, derivatives of naphthalenesulfonic acid have been incorporated into fluorescent probes for the detection of various species. The design of these probes often involves linking the naphthalene fluorophore to a receptor that selectively interacts with the analyte of interest, leading to a measurable change in fluorescence intensity or wavelength. nih.govglenresearch.com

Reagent Synthesis for Analytical Chemistry Methodologies

In addition to fluorescent probes, derivatives of this compound are utilized in the synthesis of other analytical reagents. For instance, they can be used as precursors for the synthesis of azo dyes, which are widely employed as colorimetric indicators and reagents in spectrophotometric analysis. The sulfonic acid group enhances the water solubility of these reagents, making them suitable for use in aqueous analytical systems. Furthermore, naphthalenesulfonic acid derivatives are used in chromatographic techniques. For example, they can be analyzed using High-Performance Liquid Chromatography (HPLC) with specialized columns and detection methods. sielc.comsielc.com

Coordination Chemistry and Metal Complexation Studies

The sulfonic acid group and the aromatic rings of this compound provide potential coordination sites for metal ions, making it an interesting ligand in the field of coordination chemistry.

Ligand Design and Synthesis